molecular formula C13H16O B14288736 2-Methyl-6-phenylhexa-2,5-dien-1-ol CAS No. 114467-57-1

2-Methyl-6-phenylhexa-2,5-dien-1-ol

Cat. No.: B14288736
CAS No.: 114467-57-1
M. Wt: 188.26 g/mol
InChI Key: VRXHKVMAWYLSSJ-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylhexa-2,5-dien-1-ol is an organic compound characterized by its unique structure, which includes a phenyl group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylhexa-2,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with phenylacetylene under specific conditions. The reaction typically requires a catalyst such as copper(I) iodide (CuI) and a base like diisopropylamine. The mixture is heated to reflux for 24 hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Methyl-6-phenylhexa-2,5-dien-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylhexa-2,5-dien-1-ol involves its interaction with molecular targets through its conjugated diene system and phenyl group. These interactions can lead to various chemical transformations, including electrophilic addition and substitution reactions. The compound’s reactivity is influenced by the stability of the intermediate carbocations formed during these reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-phenylhexa-2,4-dien-1-ol: Similar structure but with a different position of the double bonds.

    2-Methyl-6-phenylhexa-2,5-dien-1-one: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

2-Methyl-6-phenylhexa-2,5-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of both a phenyl group and a hydroxyl group

Properties

114467-57-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-methyl-6-phenylhexa-2,5-dien-1-ol

InChI

InChI=1S/C13H16O/c1-12(11-14)7-5-6-10-13-8-3-2-4-9-13/h2-4,6-10,14H,5,11H2,1H3

InChI Key

VRXHKVMAWYLSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=CC1=CC=CC=C1)CO

Origin of Product

United States

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